Acetoxymethyltriethoxysilane

Übersicht

Beschreibung

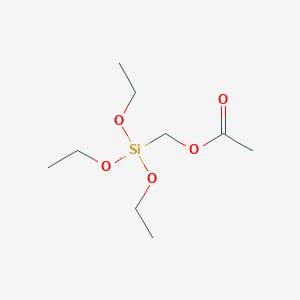

Acetoxymethyltriethoxysilane, with the chemical formula C9H20O5Si, is an organosilicon compound characterized by its acetoxymethyl and triethoxysilane functional groups . This colorless liquid is known for its applications in various industries, particularly in the field of materials science and surface modification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetoxymethyltriethoxysilane can be synthesized from chloromethyltriethoxysilane and potassium acetate. The reaction typically involves the use of tetrabutyl phosphonium bromide as a catalyst at a temperature of 110°C for about 7 hours under an inert atmosphere using the Schlenk technique .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Acetoxymethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form stable silanol solutions.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Acetoxymethyltriethoxysilane has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism by which acetoxymethyltriethoxysilane exerts its effects involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of stable polymeric structures that can modify surfaces and enhance their properties . The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of strong covalent bonds .

Vergleich Mit ähnlichen Verbindungen

Methyltriethoxysilane: Similar in structure but lacks the acetoxymethyl group, making it less reactive in certain applications.

Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, which provides different reactivity and applications compared to acetoxymethyltriethoxysilane.

Vinyltriethoxysilane: Features a vinyl group, offering distinct properties and uses in polymerization reactions.

Uniqueness: this compound is unique due to its acetoxymethyl group, which provides enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring surface modification and the formation of stable polymeric structures .

Biologische Aktivität

Acetoxymethyltriethoxysilane (AMTES) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of biocompatibility and drug delivery. This article explores the biological activity of AMTES, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₈H₁₈O₄Si

- Molecular Weight : 206.31 g/mol

- CAS Number : 998-30-1

The compound features a triethoxysilane group that allows it to form siloxane bonds upon hydrolysis, making it suitable for various applications, including surface modification and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of AMTES primarily arises from its ability to interact with biological substrates and form stable coatings that can enhance biocompatibility. The following mechanisms have been identified:

- Surface Modification : AMTES can modify surfaces to improve their interaction with biological tissues. This is crucial in medical devices where biocompatibility is essential for reducing adverse reactions.

- Controlled Release of Bioactive Agents : The compound can be used to create polymeric coatings that encapsulate biologically active agents, allowing for controlled release in physiological environments. This property is particularly beneficial in drug delivery systems where sustained release is desired.

- Formation of Protein Corona : Upon entering biological systems, AMTES can interact with proteins to form a protein corona, which influences cellular uptake and biocompatibility. This interaction is critical for nanoparticles and other drug delivery vehicles .

Research Findings and Case Studies

Several studies have investigated the biological activity of AMTES and its derivatives:

- Biocompatibility Studies : Research has demonstrated that coatings made from AMTES exhibit improved biocompatibility compared to unmodified surfaces. In vitro studies showed reduced cytotoxicity and enhanced cell adhesion on AMTES-treated surfaces .

- Drug Delivery Applications : A study focused on the use of AMTES in drug-eluting stents showed that the silane coating could effectively release therapeutic agents like dexamethasone over an extended period, thereby reducing inflammation and promoting healing in vascular tissues .

- Nanoparticle Interaction : Investigations into the interaction between AMTES-modified nanoparticles and biological systems indicated that the surface functionality significantly affects cellular uptake and cytotoxicity profiles. This finding is crucial for designing safer nanoparticle-based therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

triethoxysilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDVDSUBFYNSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468089 | |

| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-83-1 | |

| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetoxymethyltriethoxysilane contribute to the enhanced properties of PMMA-silica composite films?

A1: this compound acts as a coupling agent between the organic polymer, PMMA, and the inorganic silica network. [] The ethoxysilane groups (Si-O-CH2CH3) hydrolyze in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with each other and with the silica network, creating a strong chemical bond. Simultaneously, the acetoxy group (CH3COO-) can interact with PMMA, likely through hydrogen bonding or van der Waals forces. This dual functionality of this compound enables the formation of a homogeneous and well-bonded composite material. As a result, the PMMA-silica composite films exhibit increased pencil hardness (4-8 H compared to H for pure PMMA film) and improved adhesion. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.